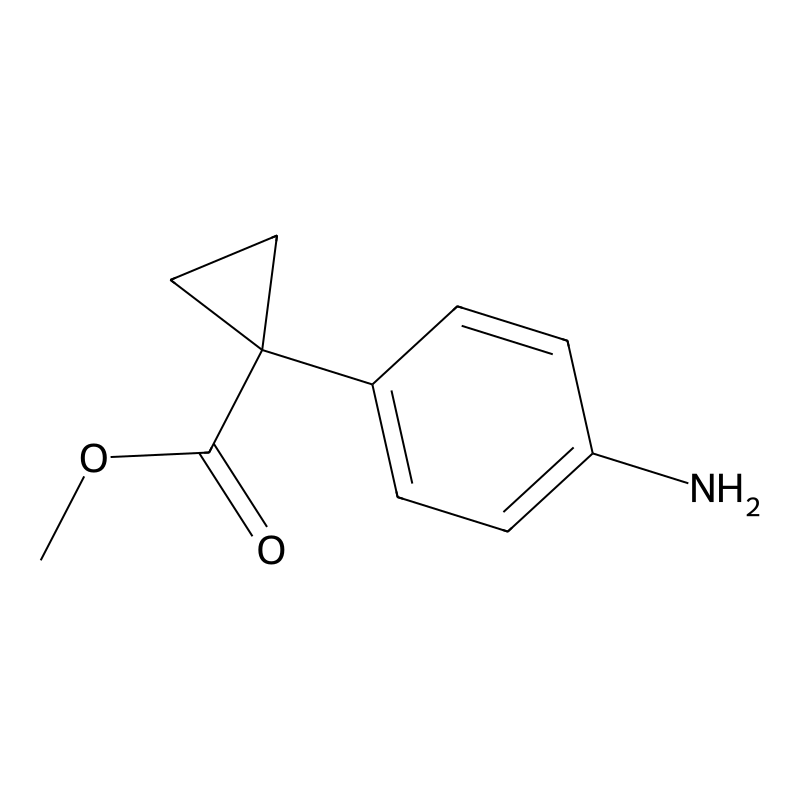Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Availability and Literature Search
MACC possesses a CAS registry number (824937-45-3), indicating it's a registered compound. However, a search on scientific databases like PubChem [] and scholarly resources did not yield any substantial research publications mentioning its applications.
Future Potential
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, with the chemical formula C₁₁H₁₃NO₂ and a CAS registry number of 824937-45-3, is a small organic compound characterized by a cyclopropane ring and an attached amine group. The cyclopropane structure contributes to the compound's unique properties due to its inherent ring strain, which can enhance its reactivity in various
- Nucleophilic Reactions: The amine group can act as a nucleophile, reacting with electrophiles such as aldehydes or ketones to form imines.
- Condensation Reactions: It can undergo condensation reactions, particularly with carbonyl compounds, leading to the formation of more complex structures.
- Hydrolysis: In the presence of water, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.
An example reaction is as follows:
The synthesis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate typically involves several steps:
- Formation of Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving alkenes and diazomethane or other reagents.
- Introduction of Amino Group: The para-amino group can be introduced via nucleophilic substitution on an appropriate aromatic precursor.
- Esterification: Finally, the carboxylic acid derivative is converted into the methyl ester using methanol in the presence of an acid catalyst.
These methods highlight its synthetic versatility and potential for modification .
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate finds applications primarily in research settings:
- Building Block in Organic Synthesis: Its unique structure makes it valuable for synthesizing more complex organic molecules.
- Potential Pharmaceutical Intermediate: Given its structural features, it may serve as an intermediate in developing new therapeutic agents.
- Research Tool: It could be utilized in studies exploring cyclopropane chemistry and its derivatives .
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate shares structural similarities with several other compounds. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate | Similar cyclopropane structure | Different position of amino group affects reactivity |
| 1-(4-Aminophenyl)-cyclopropanecarboxylic acid | Contains a carboxylic acid instead of ester | Potentially more polar due to the carboxylic acid |
| N-(4-Aminophenyl)cyclopropanecarboxamide | Amide instead of ester linkage | May exhibit different solubility and reactivity |
These compounds highlight the versatility within this class of molecules while emphasizing the unique attributes of methyl 1-(4-aminophenyl)cyclopropanecarboxylate due to its specific functional groups and structural arrangement .








